molecular formula C11H20O2 B1197864 trans-4-tert-Butylcyclohexanecarboxylic acid CAS No. 943-28-2

trans-4-tert-Butylcyclohexanecarboxylic acid

Cat. No. B1197864
CAS RN: 943-28-2
M. Wt: 184.27 g/mol
InChI Key: QVQKEGYITJBHRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trans-4-tert-Butylcyclohexanecarboxylic acid and its derivatives involves multiple steps, including bromination, hydrogenation, and carboxylation reactions. A notable method involves the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid through reaction condition adjustments to obtain either cis or trans acids, with optical resolution achieved via diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013). Another approach for synthesizing related structures involves coupling aldehydes with activated double bonds catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to compounds with potential relevance to the synthesis of trans-4-tert-Butylcyclohexanecarboxylic acid (Hoffmann & Rabe, 1984).

Molecular Structure Analysis

The molecular structure of trans-4-tert-Butylcyclohexanecarboxylic acid is influenced by the steric effects of the tert-butyl group, which can affect the conformational preferences of the cyclohexane ring. Studies on similar molecules have shown that the presence of bulky groups can lead to preferred conformations that minimize steric hindrance, affecting the compound's reactivity and physical properties (Cheo et al., 1967).

Chemical Reactions and Properties

Trans-4-tert-Butylcyclohexanecarboxylic acid can undergo various chemical reactions typical of carboxylic acids, including esterification, amidation, and reduction. The tert-butyl group can also influence the reactivity of the compound, affecting reaction kinetics and mechanisms (Matteis & Utley, 1992).

Physical Properties Analysis

The physical properties of trans-4-tert-Butylcyclohexanecarboxylic acid, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and material science. The bulky tert-butyl group can affect the compound's solubility in organic solvents and its phase behavior (Bekkum et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards nucleophiles, and potential for forming derivatives, are essential for the application of trans-4-tert-Butylcyclohexanecarboxylic acid in organic synthesis and as an intermediate in the production of pharmaceuticals and fine chemicals. Its reactivity can be exploited in the synthesis of complex molecules and polymers (Ellman et al., 2002).

Scientific Research Applications

  • Selective Reduction Agent : A study demonstrates the use of a compound for the selective reduction of acid chlorides to aldehydes and aldehydes and ketones to alcohols, with high stereoselectivity for reducing 4-tert-Butylcyclohexanone to the trans alcohol (Hutchins & Markowitz, 1980).

  • Hydrogenation Studies : Another research explores the stereochemistry and mechanism of hydrogenation of Methyl 4-tert-butylcyclohex-1-enecarboxylate, analyzing the proportions of cis and trans isomers in the product (Matteis & Utley, 1992).

  • NMR Titration : A study develops an NMR titration method for simultaneously measuring the difference in acid dissociation constants of compounds, including stereoisomers of 4-tert-butylcyclohexanecarboxylic acid (Perrin & Fabian, 1996).

  • Conformational Analysis : Research on the bromination and chlorination of cyclohexene derivatives including 3-tert-butyl 4-carbomethoxy cyclohexene shows different reaction products for the cis and trans isomers (Bouteiller-Prati, Bouteiller, & Aycard, 1983).

  • Metabolism Study : A study investigates the metabolism of tert-Butylcyclohexanone isomers in rabbits, finding that 4-tert-Butylcyclohexanone mainly yields the trans-alcohol (Cheo, Elliott, & Tao, 1967).

  • Synthesis and Spectra Study : Research on the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, including the cis- and trans-isomers, sheds light on their properties and potential applications (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).

Safety And Hazards

Trans-4-tert-Butylcyclohexanecarboxylic acid is classified as a combustible solid . It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs or persists, medical advice or attention should be sought .

properties

IUPAC Name

4-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQKEGYITJBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70241408, DTXSID301259837
Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name trans-4-tert-Butylcyclohexanecarboxylic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

trans-4-tert-Butylcyclohexanecarboxylic acid

CAS RN

5451-55-8, 943-28-2, 943-29-3
Record name 4-tert-Butylcyclohexanecarboxylic acid
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Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Tichý, J Jonáš, J Sicher - Collection of Czechoslovak Chemical …, 1959 - cccc.uochb.cas.cz
It is shown that conformational (axial· equatorial) equilibrium constants for both the free and the ionised carboxyl group may be determined from dissociation constant data, using cis· …
Number of citations: 11 cccc.uochb.cas.cz
AP Krapcho, EA Dundulis - The Journal of Organic Chemistry, 1980 - ACS Publications
A stereochemical study of the alkylation of-lithiated carboxylate salts andesters has been performed. The a anions derived from the bicyclic acids exo-1, endo-1, and 7 (R= H) and the …
Number of citations: 63 pubs.acs.org
H van Bekkum, AAB Kleis, D Medema… - Recueil des Travaux …, 1962 - Wiley Online Library
The preparation of pure low‐melting 4‐isopropylcyclohexanecarboxylic acid (mp 40–41) is described for the first time. It was isolated from mixtures of the low‐melting and the high‐…
Number of citations: 10 onlinelibrary.wiley.com
AJ Bellamy - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
… cis- and trans-4-tert-Butylcyclohexanecarboxylic acid have been converted into seven other … 20, the pK values for cis- and trans-4-tert-butylcyclohexanecarboxylic acid are 7.91 and 7.43 …
Number of citations: 2 www.sciencedirect.com
GC Williams - 1961 - ir.ua.edu
In an earlier work, rates of reaction of iodide ion with cyclopentylmethyl bromide and cyclohexylmethyl bromide in dry acetone were determined. These two compounds reacted at about …
Number of citations: 1 ir.ua.edu
A Watanabe, K Koyamada, K Miyamoto… - … Process Research & …, 2020 - ACS Publications
… Norbornane-2-carboxylic acid and trans-4-tert-butylcyclohexanecarboxylic acid were converted to 13 and 14, respectively, as diastereomeric mixtures, which is again consistent with a …
Number of citations: 21 pubs.acs.org
AF Sviridov, MS Ermolenko, DV Yashunskii… - Bulletin of the Academy …, 1985 - Springer
… The esters of cis- (I) and trans-4-tert-butylcyclohexanecarboxylic acid (II) [7] were selected as model compounds in order to assess the behavior of configurationally unstable centers a to …
Number of citations: 1 link.springer.com
H Van Koningsveld - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) The preferred rotational orientation of equatorial and axial carboxyl groups and their influence on the cyclohexane ring geometry. Structures of two cyclohexanecarboxylic acids: …
Number of citations: 6 scripts.iucr.org
RS Sorokina, LF Rybakova, IO Kalinovskii… - Bulletin of the Academy …, 1985 - Springer
… The esters of cis- (I) and trans-4-tert-butylcyclohexanecarboxylic acid (II) [7] were selected as model compounds in order to assess the behavior of configurationally unstable centers a to …
Number of citations: 4 link.springer.com
B Wang, Y Wan, Y Gao, M Yang… - Environmental science & …, 2013 - ACS Publications
… (Oakville, ON, Canada); 1-methyl-1-cyclohexane carboxylic acid (C 8 H 14 O 2 ) was purchased from Alfa Aesar (Ward Hill, MA, USA); trans-4-tert-butylcyclohexanecarboxylic acid (C 11 …
Number of citations: 70 pubs.acs.org

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